molecular formula C32H48O6 B12426475 Emmolic acid, acetate

Emmolic acid, acetate

Cat. No.: B12426475
M. Wt: 528.7 g/mol
InChI Key: HMTHVBZILGKTGT-VXAUDZCMSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ceanothic acid acetate can be synthesized by reacting ceanothic acid with acetic anhydride. The process involves placing ceanothic acid in a reactor and gradually adding acetic anhydride. The reaction is carried out at an appropriate temperature and for a specific duration until completion . The product is then purified through distillation to obtain pure ceanothic acid acetate.

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the laboratory synthesis method can be scaled up for industrial purposes. The key is to maintain controlled reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Ceanothic acid acetate undergoes various chemical reactions, including esterification, reduction, and oxidation . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

    Esterification: Acetic anhydride is commonly used for esterification.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Oxidation: Oxidizing agents like potassium permanganate are employed.

Major Products Formed: The major products formed from these reactions include various derivatives of ceanothic acid, which exhibit different biological activities .

Mechanism of Action

Ceanothic acid acetate exerts its effects primarily through the inhibition of acetylcholinesterase. The compound interacts with the peripheral anionic site of the enzyme, leading to competitive and reversible inhibition . This mechanism is crucial

Properties

Molecular Formula

C32H48O6

Molecular Weight

528.7 g/mol

IUPAC Name

(1R,2R,5S,14R)-16-acetyloxy-1,2,14,17,17-pentamethyl-8-prop-1-en-2-ylpentacyclo[11.7.0.02,10.05,9.014,18]icosane-5,15-dicarboxylic acid

InChI

InChI=1S/C32H48O6/c1-17(2)19-11-14-32(27(36)37)16-15-29(6)20(23(19)32)9-10-22-30(29,7)13-12-21-28(4,5)25(38-18(3)33)24(26(34)35)31(21,22)8/h19-25H,1,9-16H2,2-8H3,(H,34,35)(H,36,37)/t19?,20?,21?,22?,23?,24?,25?,29-,30-,31+,32+/m1/s1

InChI Key

HMTHVBZILGKTGT-VXAUDZCMSA-N

Isomeric SMILES

CC(=C)C1CC[C@]2(C1C3CCC4[C@]([C@@]3(CC2)C)(CCC5[C@@]4(C(C(C5(C)C)OC(=O)C)C(=O)O)C)C)C(=O)O

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(C(C(C5(C)C)OC(=O)C)C(=O)O)C)C)C(=O)O

Origin of Product

United States

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